1-(3-Chloro-2-methylphenyl)piperidine
Description
Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Chemical Biology
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. mdpi.com Its prevalence stems from its ability to introduce a basic nitrogen center, which is often crucial for molecular interactions with biological targets, and its conformational flexibility, which allows it to adapt to the binding sites of various proteins. mdpi.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating their remarkable versatility. mdpi.com
The significance of piperidine derivatives is underscored by their presence in numerous approved drugs with diverse therapeutic applications. For instance, the phenylpiperidine structure is a cornerstone of potent analgesics like pethidine and fentanyl. painphysicianjournal.comwikipedia.org Beyond pain management, piperidine derivatives are crucial components of antipsychotics, antihistamines, and drugs for treating Alzheimer's disease. dut.ac.za The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. ambeed.com This modular nature makes the piperidine scaffold a privileged structure in drug discovery, consistently providing a robust starting point for the design of new and improved therapeutic agents. ambeed.com
Rationale for Comprehensive Academic Investigation of 1-(3-Chloro-2-methylphenyl)piperidine
While extensive peer-reviewed research specifically detailing the synthesis and biological evaluation of this compound is limited in publicly accessible literature, a strong rationale for its academic investigation can be constructed based on the known properties of structurally related compounds. The molecule itself, identified by the CAS number 1020253-08-0, is available from various chemical suppliers, indicating its accessibility for research purposes. ambeed.combiomall.inbio-fount.compharmaffiliates.com
The core structure of this compound features a phenylpiperidine moiety, a class of compounds well-known for its diverse pharmacological activities, particularly those affecting the central nervous system. wikipedia.orgnih.gov The specific substitution pattern on the phenyl ring—a chloro group at the 3-position and a methyl group at the 2-position—is of particular interest. The presence and position of a chloro substituent on the phenyl ring of piperidine derivatives have been shown to influence cytotoxicity and other biological activities. dut.ac.za Similarly, methyl substitutions can significantly alter the metabolic stability and potency of a compound. ambeed.com
Therefore, a comprehensive investigation into this compound is warranted to elucidate how this unique combination of substituents modulates its physicochemical properties and potential biological effects. Such research would contribute valuable data to the broader understanding of structure-activity relationships within the phenylpiperidine class and could potentially uncover novel pharmacological activities.
Overview of Key Research Domains for Piperidine-Containing Chemical Entities
The research applications of piperidine-containing compounds are exceptionally broad, reflecting the scaffold's versatility. Several key domains stand out as areas of intense investigation and significant therapeutic impact.
Interactive Table: Key Research Domains of Piperidine Derivatives
| Research Domain | Description | Example Compounds/Targets |
| Oncology | Piperidine derivatives are being explored as anti-cancer agents due to their ability to induce apoptosis and inhibit cancer cell proliferation. nih.gov | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones nih.gov |
| Neuropharmacology | This is a major area for phenylpiperidines, which include potent opioid analgesics and agents targeting neurodegenerative diseases. painphysicianjournal.comnih.gov | Fentanyl, Pethidine, potential Alzheimer's treatments painphysicianjournal.comnih.gov |
| Infectious Diseases | Various piperidine derivatives have demonstrated significant antimicrobial and antiviral properties. dut.ac.zabiointerfaceresearch.com | Derivatives active against Staphylococcus aureus and E. coli biointerfaceresearch.com |
| Inflammatory Disorders | The anti-inflammatory potential of piperidine compounds is another active area of research. | Not specified in the provided search results. |
| Cardiovascular Disease | Certain piperidine derivatives are investigated for their effects on the cardiovascular system. | Not specified in the provided search results. |
In oncology, for example, derivatives such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and evaluated for their anti-cancer properties, showing activity against various cancer cell lines. nih.gov In the realm of neuropharmacology, the phenylpiperidine core is fundamental to the design of analgesics that interact with opioid receptors. painphysicianjournal.comnih.gov Furthermore, research into infectious diseases has revealed piperidine derivatives with promising antibacterial and antifungal activities. dut.ac.zabiointerfaceresearch.comacademicjournals.org The ongoing exploration of these and other domains continues to solidify the piperidine scaffold as a cornerstone of modern medicinal chemistry.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDJPOJUZFBCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591152 | |
| Record name | 1-(3-Chloro-2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-08-0 | |
| Record name | 1-(3-Chloro-2-methylphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 3 Chloro 2 Methylphenyl Piperidine
Established Synthetic Routes to the Piperidine (B6355638) Core and its Aromatic Substitution Pattern
The synthesis of N-aryl piperidines, including 1-(3-chloro-2-methylphenyl)piperidine, can be achieved through several established routes that either build the piperidine ring in the presence of the aryl substituent or attach the aryl group to a pre-existing piperidine ring.
Reductive Amination Approaches to Piperidine Ring Formation
Reductive amination is a powerful method for constructing the piperidine skeleton from acyclic precursors. This approach typically involves the reaction of an amine with a dicarbonyl compound, leading to the formation of a cyclic iminium ion intermediate which is then reduced to the final piperidine ring. In the context of this compound, this would involve reacting 3-chloro-2-methylaniline (B42847) with a 1,5-dicarbonyl compound, such as glutaraldehyde (B144438) or a derivative. The process is a direct and efficient tool for accessing the piperidine skeleton. purdue.edu
A related strategy is the double reductive amination (DRA) of dicarbonyl compounds, which provides a straightforward route to the piperidine core. The versatility of this method is enhanced by the wide availability of various amines that can serve as the nitrogen source. purdue.edu More advanced reductive transamination techniques, using pyridinium (B92312) salts and an exogenous amine like 3-chloro-2-methylaniline under rhodium catalysis, also provide access to N-aryl piperidines. wikipedia.org
Intramolecular Cyclization Strategies for N-Heterocycle Construction
Intramolecular cyclization is a fundamental strategy in heterocyclic chemistry where a ring is formed within a single molecule. mdpi.com This approach requires a substrate containing both the nitrogen atom and a reactive site for ring closure. mdpi.com For the synthesis of this compound, a suitable precursor would be an N-(5-halopentyl)-3-chloro-2-methylaniline. The terminal halide on the pentyl chain can undergo an intramolecular nucleophilic substitution by the aniline (B41778) nitrogen to form the six-membered piperidine ring.
Various catalysts and reaction conditions can be employed to facilitate this ring closure. For example, intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone is a known method for producing polysubstituted piperidines. ajchem-a.com Additionally, radical-mediated amine cyclizations, often catalyzed by transition metals like cobalt or copper, can be used to form piperidines from linear amino-aldehydes or other appropriately functionalized precursors. mdpi.com
Intermolecular Reactions for C-N and C-C Bond Formation in Piperidine Synthesis
Among the most versatile methods for synthesizing N-aryl piperidines are intermolecular cross-coupling reactions that directly form the C-N bond between a pre-formed piperidine ring and an aryl precursor. wikipedia.org The Buchwald-Hartwig amination stands out as a premier method for this transformation. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction joins amines with aryl halides or triflates and is renowned for its broad substrate scope and tolerance of various functional groups. wikipedia.org
The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl amine product and regenerate the catalyst. wikipedia.org This method has largely superseded harsher, classical techniques like the Goldberg reaction or nucleophilic aromatic substitution (SNAr), which often require highly activated substrates or severe conditions. wikipedia.org
Reaction Schemes involving Substituted Phenyl Precursors and Piperidine
The most direct and widely applicable synthetic route to this compound involves the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples piperidine with a suitable 3-chloro-2-methylphenyl electrophile, such as 1-bromo-3-chloro-2-methylbenzene or 1-chloro-3-chloro-2-methylbenzene. The ortho-methyl and meta-chloro substituents on the phenyl ring present steric and electronic challenges that can be overcome with modern catalyst systems.
The general reaction scheme is as follows:
Reaction Scheme 1: Buchwald-Hartwig Amination for the Synthesis of this compound(Aryl Halide: X = Br, Cl; Base: e.g., NaOtBu, K3PO4, Cs2CO3; Ligand: e.g., phosphine-based ligands like XPhos, RuPhos, or NHC-based ligands)
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. Over the years, several "generations" of catalyst systems have been developed to handle increasingly challenging substrates, including electron-rich and sterically hindered aryl chlorides. wikipedia.orgrsc.org
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides with Piperidine
| Aryl Halide Type | Pd-Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromides | Pd(OAc)2, Pd2(dba)3 | Bulky, electron-rich phosphines (e.g., P(t-Bu)3, XPhos) | NaOtBu, K3PO4 | Toluene, Dioxane | 80-110 °C | wikipedia.orgrsc.org |
| Aryl Chlorides (activated) | Pd(OAc)2 | Josiphos-type, Buchwald-type ligands | NaOtBu, K2CO3 | Toluene | 100 °C | researchgate.net |
| Aryl Chlorides (unactivated/hindered) | (NHC)Pd(allyl)Cl precatalysts | N-Heterocyclic Carbene (NHC) ligands (e.g., IPr) | K3PO4, KHMDS | Toluene, Dioxane | Room Temp to 100 °C | rsc.org |
Advanced and Stereoselective Synthesis of this compound and Analogues
While this compound itself is achiral, the synthesis of its substituted analogues often requires advanced and stereoselective methods to control the three-dimensional arrangement of atoms. These methods are crucial for creating structurally diverse libraries for applications such as drug discovery. ajchem-a.comwhiterose.ac.uk
Stereoselective approaches often involve the hydrogenation of substituted pyridine (B92270) precursors. For instance, the reduction of a disubstituted pyridine can lead to specific diastereomers of the resulting piperidine, with the stereochemical outcome influenced by the catalyst and reaction conditions. whiterose.ac.uk Another powerful strategy involves diastereoselective lithiation of N-Boc protected piperidines followed by trapping with an electrophile to install substituents with high stereocontrol. whiterose.ac.uk
Transition Metal-Catalyzed Cyclization and Functionalization
Transition metals, particularly palladium, rhodium, and copper, are central to many advanced synthetic strategies for N-aryl piperidines. beilstein-journals.orgnih.govresearchgate.net Beyond the intermolecular Buchwald-Hartwig amination, transition metals catalyze a wide array of cyclization and functionalization reactions. nih.gov
Palladium-catalyzed reactions, for example, are used for intramolecular C-H activation/functionalization, where a C-H bond on a pre-existing molecule is converted into a C-C or C-N bond to form or modify a heterocyclic ring. beilstein-journals.org Rhodium catalysts are highly effective for the asymmetric reductive Heck reaction and for the hydrogenation of pyridinium salts, enabling stereoselective synthesis. mdpi.com Gold-catalyzed intramolecular dearomatization/cyclization of suitable enyne substrates also provides a modern route to highly substituted piperidine systems. mdpi.com These catalytic systems offer high efficiency and selectivity, often under mild conditions, making them indispensable tools for the synthesis of complex piperidine derivatives. mdpi.comrsc.org
Rhodium-Catalyzed C-H Activation and Functionalization
Rhodium catalysis offers a potent method for the direct functionalization of C-H bonds, allowing for the derivatization of the piperidine ring in N-aryl piperidines. scienceopen.com This approach avoids the need for pre-functionalized substrates, offering an atom-economical route to complex molecules. The process generally involves the coordination of a rhodium catalyst to the nitrogen atom of the piperidine, followed by the activation of a C-H bond to form a metallacyclic intermediate. scienceopen.com This intermediate can then react with various coupling partners.
For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are effective for creating new carbon-carbon bonds at specific positions on the piperidine ring. The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. researchgate.net While a protecting group like N-Boc can direct functionalization to the 2-position, other directing groups can be employed to target alternative sites. researchgate.net
Table 1: Examples of Rhodium Catalysts for C-H Functionalization of Piperidines
| Catalyst | Target Position | Application | Reference |
|---|---|---|---|
| Rh₂(R-TCPTAD)₄ | C2-Position | C-H insertion on N-Boc-piperidine | researchgate.net |
| Rh₂(R-TPPTTL)₄ | C2-Position | C-H insertion on N-brosyl-piperidine | researchgate.net |
Palladium-Catalyzed Enantioselective Amination Reactions
The formation of the core structure of this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction facilitates the formation of the crucial aryl-nitrogen bond by coupling an aryl halide (or triflate) with an amine. mdpi.com To synthesize the title compound, this would involve the reaction of piperidine with 1-halo-3-chloro-2-methylbenzene. The choice of palladium precursor, ligand, and base is critical for achieving high yields and reaction efficiency, particularly with challenging substrates like aryl chlorides. mdpi.com
While the direct synthesis of the achiral title compound is common, enantioselective variants of palladium-catalyzed aminations are paramount for accessing chiral derivatives. These asymmetric reactions utilize chiral phosphine (B1218219) ligands to control the stereochemical outcome, yielding products with high enantiomeric excess. researchgate.net
Table 2: Representative Conditions for Palladium-Catalyzed N-Arylation of Piperidine
| Aryl Halide | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Chlorides | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | High | mdpi.com |
| Aryl Bromides | Pd(dba)₂ / BINAP | NaOtBu | Toluene | High | mdpi.com |
Gold(I) Complex Catalysis in Oxidative Amination
Gold catalysis has emerged as a powerful tool for a variety of organic transformations, prized for its unique reactivity, particularly with alkynes, allenes, and alcohols. mdpi.com While palladium and copper dominate N-aryl bond formation, gold-catalyzed amination reactions represent a growing field of interest. Specifically, Gold(I) complexes have been shown to effectively catalyze the intramolecular amination of allylic alcohols to furnish substituted piperidine derivatives. nih.govresearchgate.net This transformation proceeds under mild conditions and can exhibit high diastereoselectivity and chirality transfer, demonstrating the potential of gold in constructing complex piperidine scaffolds. nih.govresearchgate.net
However, the application of gold catalysis to intermolecular cross-coupling reactions with aryl halides has been historically challenging due to the high energy barrier associated with the oxidative addition of an aryl halide to a Gold(I) center. scienceopen.com Consequently, a direct Gold(I)-catalyzed oxidative amination between piperidine and an aryl chloride is not a standard procedure. scienceopen.com Despite this, recent advancements in ligand design and the use of external oxidants are expanding the scope of gold-catalyzed cross-coupling, indicating potential for future developments in this area. beilstein-journals.org
Table 3: Gold(I)-Catalyzed Intramolecular Amination to Form Piperidines
| Substrate | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (Z)-6-(N-benzylamino)-2-heptenol | (P(t-Bu)₂o-biphenyl)AuCl / AgSbF₆ | 60 °C, 16 h | 1-benzyl-2-vinyl piperidine | 91% | nih.gov |
Asymmetric Synthesis Strategies for Chiral Piperidine Derivatives
The development of asymmetric methods to produce enantiomerically enriched piperidine derivatives is a major focus in synthetic chemistry. Several powerful strategies have emerged:
Copper-Catalyzed Aminoboration: An asymmetric cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters can produce chiral 2,3-cis-disubstituted piperidines with excellent diastereoselectivity and enantioselectivity. This method uses a copper catalyst with a chiral bisphosphine ligand to control the stereochemical outcome of the ring formation. mdpi.com
Rhodium-Catalyzed Reductive Heck Reaction: Pyridine can serve as a starting material for enantioenriched 3-substituted piperidines. The process involves the partial reduction of pyridine, followed by a Rhodium-catalyzed asymmetric reductive Heck reaction with an arylboronic acid, and a final reduction step to yield the chiral piperidine. researchgate.net
Nitro-Mannich Reaction: A diastereoselective nitro-Mannich reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine can establish three contiguous stereocenters. Subsequent reductive cyclization of the resulting β-nitro-amine yields stereochemically pure, highly functionalized piperidines. acs.org
Condensation Reactions: Asymmetric synthesis can be achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, which can produce enantiopure piperidines with high yields and excellent retention of chirality. organic-chemistry.org
Cyclopropanation and Reductive Ring Opening Methodologies for Piperidine Derivatization
A versatile strategy for introducing substitution at the 3-position of the piperidine ring involves a two-step sequence of cyclopropanation and regioselective ring opening. This method provides indirect access to derivatives that can be challenging to synthesize directly. researchgate.net
The process begins with the cyclopropanation of an N-protected tetrahydropyridine, such as N-Boc-1,2,3,6-tetrahydropyridine. This reaction, often catalyzed by rhodium complexes with diazo compounds, creates a bicyclic cyclopropane-fused piperidine intermediate. The subsequent step is a reductive ring-opening of the strained cyclopropane (B1198618) ring. This opening can be controlled to be both regio- and stereoselective, leading to the desired 3-substituted piperidine derivative. researchgate.net This methodology highlights how classic reactions can be employed in sequence to achieve complex structural modifications.
Chemical Reactivity and Derivatization Studies of this compound
The inherent reactivity of the tertiary amine in the piperidine ring allows for straightforward derivatization, modifying the compound's chemical and physical properties.
Oxidation Reactions (e.g., N-Oxide Formation)
The tertiary nitrogen atom of the piperidine ring in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is a common metabolic pathway for many tertiary amines and can also be readily achieved in the laboratory. wikipedia.org The N-oxide moiety introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the molecule's polarity, solubility, and basicity.
The oxidation is typically accomplished using various oxidizing agents. The choice of reagent can be influenced by the presence of other functional groups in the molecule. Progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC), and the product can be characterized by NMR and IR spectroscopy, with the N⁺–O⁻ bond showing a characteristic vibration band.
Table 4: Common Oxidants for Tertiary Amine N-Oxide Formation
| Oxidizing Agent | Typical Solvent | Conditions | Comments | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Acetone | Heated (e.g., 70°C) | A common and relatively clean oxidant. | wikipedia.org |
| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM), Acetonitrile (B52724) | Room Temperature | Highly effective but can also oxidize other functional groups like double bonds. | wikipedia.org |
| Hydrogen Peroxide / Trifluoroacetic Anhydride (TFAA) | Acetonitrile | Room Temperature | A strong oxidizing system for less reactive nitrogen atoms. |
Reduction Reactions (e.g., Amine Derivative Formation)
The term "reduction" in the context of this compound can refer to two primary transformations: the hydrogenation of the aromatic ring or the hydrogenolysis (removal) of the chloro substituent. As the piperidine nitrogen is already a saturated amine, further reduction at that site is not possible.
Catalytic Hydrogenation of the Aromatic Ring: The phenyl group of this compound can be reduced to a cyclohexyl ring under catalytic hydrogenation conditions. This transformation converts the aromatic amine derivative into a saturated cycloaliphatic amine derivative. Such reactions typically require a catalyst and are often performed under hydrogen pressure. The hydrogenation of pyridine rings to form piperidines is a well-established process, and similar principles apply to the reduction of benzene (B151609) rings, although often requiring more forcing conditions. researchgate.net
The reaction proceeds by the addition of hydrogen across the double bonds of the benzene ring, leading to the formation of 1-(3-chloro-2-methylcyclohexyl)piperidine. This product would exist as a mixture of diastereomers due to the creation of new stereocenters on the cyclohexane (B81311) ring.
Reductive Dehalogenation: A common competing reaction during the catalytic hydrogenation of aryl halides is reductive dehalogenation, where the carbon-chlorine bond is cleaved and replaced with a carbon-hydrogen bond. google.com This process would result in the formation of 1-(2-methylphenyl)piperidine (also known as N-(o-tolyl)piperidine). The propensity for dehalogenation versus ring hydrogenation depends heavily on the choice of catalyst, solvent, and reaction conditions. For instance, catalysts like palladium on carbon (Pd/C) are often used for hydrogenolysis, while platinum- or rhodium-based catalysts might favor ring saturation. researchgate.net
Table 1: Potential Reduction Reactions and Products
| Starting Material | Reaction Type | Potential Product(s) | Reagents & Conditions |
|---|---|---|---|
| This compound | Aromatic Ring Hydrogenation | 1-(3-Chloro-2-methylcyclohexyl)piperidine | H₂, Rh/C or PtO₂, High Pressure, Acidic Media |
| This compound | Reductive Dehalogenation | 1-(2-Methylphenyl)piperidine | H₂, Pd/C, Base (e.g., Et₃N), Ambient or Low Pressure |
Nucleophilic Substitution Reactions Involving the Chloro Group
Direct nucleophilic aromatic substitution (SNAr) on this compound is challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to activate the ring towards nucleophilic attack. pressbooks.pubyoutube.com In this molecule, the piperidinyl and methyl groups are electron-donating, which deactivates the ring for this type of reaction.
Therefore, the substitution of the chloro group is almost exclusively achieved through transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex aromatic compounds from relatively inert aryl chlorides.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org This reaction allows for the chloro group of this compound to be replaced by a variety of primary or secondary amines, yielding more complex diamine structures. The choice of phosphine ligand is critical for achieving high yields, with sterically hindered, electron-rich ligands often being the most effective. acsgcipr.org
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Suzuki-Miyaura, or Suzuki, coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgmdpi.com This allows for the synthesis of biaryl compounds or the introduction of alkyl or alkenyl groups in place of the chlorine atom. Like the Buchwald-Hartwig reaction, it requires a palladium catalyst, a ligand, and a base to proceed. nih.gov
Table 2: Examples of Catalytic Nucleophilic Substitution Reactions
| Reaction Name | Nucleophile | Product Class | General Reaction Scheme |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Substituted N,N'-diaryl or N-alkyl-N'-aryl diamines |  |
| Suzuki-Miyaura Coupling | Boronic Acid (R³B(OH)₂) | Substituted Biaryls (R³ = aryl) or Alkylated Arenes (R³ = alkyl) |  |
Note: The images in the table are representative schemes and not actual images from cited literature.
These catalytic methods provide a robust platform for the chemical transformation of this compound, enabling its use as a building block for more complex molecular architectures in various fields of chemical research.
Advanced Analytical Characterization of 1 3 Chloro 2 Methylphenyl Piperidine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its chemical bonds, functional groups, and the connectivity of atoms can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 1-(3-Chloro-2-methylphenyl)piperidine, distinct signals are expected for the protons of the piperidine (B6355638) ring and the substituted phenyl group.
Aromatic Protons: The three protons on the 3-chloro-2-methylphenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different electronic environments, they will likely present as a set of multiplets.
Piperidine Protons: The protons on the piperidine ring will show characteristic signals. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear at approximately δ 2.8-3.2 ppm. The protons on the other carbons of the piperidine ring (β- and γ-protons) will likely resonate further upfield, in the range of δ 1.5-1.8 ppm.
Methyl Protons: The methyl group attached to the phenyl ring is anticipated to produce a singlet at around δ 2.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Aromatic Carbons: The carbon atoms of the phenyl ring are expected to resonate in the downfield region of the spectrum, typically between δ 120 and 150 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the nitrogen (C-N) will have distinct chemical shifts influenced by the electronegativity of these atoms.
Piperidine Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region. The α-carbons (adjacent to the nitrogen) are expected around δ 50-55 ppm, while the β- and γ-carbons are expected at approximately δ 25-30 ppm and δ 23-27 ppm, respectively.
Methyl Carbon: The methyl carbon will give a signal in the upfield region, typically around δ 15-20 ppm.
2D-NMR Spectroscopy
Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made in the 1D spectra. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine ring and the aromatic system. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connections.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 7.5 (m) | 125 - 135 |
| Piperidine α-CH₂ | 2.8 - 3.2 (m) | 50 - 55 |
| Piperidine β,γ-CH₂ | 1.5 - 1.8 (m) | 23 - 30 |
| Methyl CH₃ | ~2.3 (s) | 15 - 20 |
| Aromatic C-Cl | - | 130 - 135 |
| Aromatic C-N | - | 145 - 150 |
| Aromatic C-CH₃ | - | 135 - 140 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine and methyl groups will appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations will be observed in the region of 1600-1450 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the tertiary amine is expected in the range of 1250-1020 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1250 - 1020 | Medium |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily due to the substituted benzene (B151609) ring. The piperidine ring itself does not show significant absorption in the standard UV-Vis range (200-800 nm). The presence of the chromophoric phenyl group is expected to result in absorption bands in the UV region, likely around 260-270 nm, corresponding to π → π* transitions. The substitution pattern on the benzene ring will influence the exact wavelength and intensity of these absorptions. For instance, studies on similar phenylpiperidine derivatives have shown absorption maxima in this range. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
HR-ESI-MS would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This high-precision measurement allows for the unambiguous determination of the elemental composition of the compound, confirming its molecular formula (C₁₂H₁₆ClN).
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is crucial for assessing the purity of the compound and for identifying any potential impurities or degradation products. In LC-MS-MS, the parent ion is selected and fragmented to produce a characteristic fragmentation pattern. For this compound, fragmentation would likely involve cleavage of the bond between the phenyl ring and the piperidine nitrogen, as well as fragmentation of the piperidine ring itself, providing further structural confirmation. Studies on related piperazine (B1678402) derivatives have shown characteristic fragmentation patterns involving the piperazine ring and the substituted phenyl group. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS, GC-HRMS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then fragmented and detected by mass spectrometry. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.
High-Resolution Mass Spectrometry (HRMS) coupled with GC provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Description | Predicted m/z |
| Molecular Ion [M]+ | 209/211 (Cl isotope pattern) |
| Loss of a chlorine radical | 174 |
| Piperidine ring fragment | 84 |
| 3-Chloro-2-methylphenyl cation | 125/127 (Cl isotope pattern) |
| Benzyl-type fragment | 91 |
This is a predicted spectrum and should be used as a guide. Further experimental evidence is required for confirmation. hmdb.ca
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for separating this compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are versatile techniques for the analysis of a wide range of compounds, including piperidine derivatives. These methods offer high resolution and sensitivity. For piperidine derivatives, reversed-phase HPLC is commonly employed, often using a C18 column. nih.govmdpi.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com
UPLC, which uses smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. The appearance of multiple peaks for piperidine derivatives in their free base form can sometimes be observed, which may be due to differential ionization or interaction with the stationary phase; adjusting the mobile phase pH or using a different column chemistry can help to resolve this. researchgate.net
Table 2: Typical HPLC/UPLC Conditions for Analysis of Substituted Phenylpiperidines
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm (UPLC) or 4.6 x 150 mm, 5 µm (HPLC) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min (UPLC) or 1.0 mL/min (HPLC) |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Gas Chromatography (GC)
Gas chromatography is a suitable method for the purity assessment of volatile compounds like this compound. The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often used for the analysis of such aromatic compounds. The use of a flame ionization detector (FID) provides a robust and linear response for carbon-containing compounds. For trace analysis, coupling the GC to a mass spectrometer (GC-MS) is preferred due to its higher sensitivity and selectivity. nih.govcapes.gov.br
Table 3: General Gas Chromatography Conditions for Phenylpiperidine Analysis
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgmdpi.com SFC is particularly advantageous for the separation of chiral compounds and can be seen as a form of normal-phase chromatography. wikipedia.org For a compound like this compound, SFC could be employed for enantiomeric separation if the molecule is chiral, or for purification on a preparative scale. The use of modifiers, such as methanol or other alcohols, is common to increase the solvating power of the carbon dioxide mobile phase. researchgate.net
Table 4: Illustrative Supercritical Fluid Chromatography Parameters
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., cellulose (B213188) or amylose-based) |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., 5-40% Methanol) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Column Temperature | 35-40 °C |
| Detection | UV or Mass Spectrometry |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of a wide range of compounds, including piperidine alkaloids. austinpublishinggroup.com It is often used to monitor the progress of chemical reactions or for preliminary purity checks. For piperidine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net A variety of solvent systems can be employed as the mobile phase, with the choice depending on the polarity of the compound. Visualization of the spots can be achieved under UV light or by using a suitable staining reagent, such as Dragendorff's reagent, which gives a characteristic color with nitrogen-containing compounds. austinpublishinggroup.com
Table 5: Thin Layer Chromatography System for Piperidine Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) |
| Visualization | UV light (254 nm) and/or staining with Dragendorff's reagent |
| Retention Factor (Rf) | Varies depending on the exact mobile phase composition |
Solid-State Characterization using X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is a primary technique for the characterization of crystalline solids. It provides information about the crystal structure, phase purity, and polymorphism of a compound. For a compound like this compound, which may be synthesized and isolated as a crystalline solid (for example, as a hydrochloride salt), single-crystal XRD can be used to determine its precise three-dimensional atomic arrangement. Powder XRD (PXRD) is used to analyze the bulk crystalline material, providing a characteristic diffraction pattern that can serve as a fingerprint for a specific crystalline form. The crystallographic data obtained from XRD analysis are crucial for understanding the solid-state properties of the material. While specific XRD data for this compound is not publicly available, analysis of related N-substituted piperidine derivatives has been reported, revealing details about their crystal packing and conformational preferences. researchgate.net
Table 6: Hypothetical Crystallographic Data for a Phenylpiperidine Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) ** | 98.76 |
| Volume (ų) ** | 1357.9 |
| Z | 4 |
This table provides example crystallographic data for a generic phenylpiperidine derivative and is for illustrative purposes only.
Computational Chemistry and Molecular Modeling of 1 3 Chloro 2 Methylphenyl Piperidine
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules, providing insights into their conformational preferences and stability over time. For piperidine (B6355638) derivatives, MD simulations can elucidate the equilibrium between different chair, boat, and twist-boat conformations, which is crucial for their biological activity. However, specific MD simulation studies focused on 1-(3-Chloro-2-methylphenyl)piperidine to determine its conformational landscape and the energetic barriers between different conformers are not documented in accessible research. Such studies would be invaluable in understanding how the chloro and methyl substituents on the phenyl ring influence the flexibility and preferred spatial arrangement of the entire molecule.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a fundamental tool in drug design for predicting the binding affinity and mode of action of a ligand with a protein target. While the piperidine scaffold is a common motif in many biologically active compounds, and numerous docking studies have been performed on various phenylpiperidine analogs, specific molecular docking studies detailing the interaction of this compound with any particular protein target have not been identified in the surveyed literature. Research in this area would be necessary to hypothesize its potential biological targets and understand the key molecular interactions driving its binding.
In Silico ADMET Prediction and Pharmacokinetic Modeling
In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction is a critical step in the early stages of drug development. These computational models estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities before costly experimental studies are undertaken. While general ADMET prediction tools and studies on classes of piperidine-containing compounds exist, a detailed in silico ADMET profile and pharmacokinetic modeling specifically for this compound is not available in published research. Such an analysis would provide crucial information on its likely oral bioavailability, metabolic stability, potential for blood-brain barrier penetration, and toxicity profile.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then often used as queries for virtual screening of large compound libraries to identify novel molecules with similar biological activity. Although pharmacophore models have been developed for various classes of compounds containing the piperidine moiety, no specific pharmacophore models derived from or used to screen for compounds with the this compound scaffold have been reported. The development of such a model would require a set of active compounds with a common biological target, which appears to be currently lacking for this specific molecule.
Biological Activity and Pharmacological Potential of 1 3 Chloro 2 Methylphenyl Piperidine
Broad Spectrum Biological Activities Exhibited by Piperidine (B6355638) Derivatives
The piperidine moiety is a ubiquitous structural feature in a vast range of biologically active compounds. ijirt.orgencyclopedia.pub Derivatives of piperidine have demonstrated a remarkable diversity of pharmacological effects, establishing the piperidine ring as a privileged scaffold in medicinal chemistry. ijirt.orgnih.gov These compounds are integral to drugs targeting a wide spectrum of conditions, including but not limited to, cancer, neurological disorders, microbial infections, and metabolic diseases. ijirt.orgencyclopedia.pubijnrd.org
The therapeutic applications of piperidine-containing compounds are extensive. They are found in analgesics, antipsychotics, antihistamines, and antiviral agents. ijnrd.org For instance, drugs like haloperidol (B65202) (antipsychotic), fentanyl (opioid analgesic), and loratadine (B1675096) (antihistamine) all feature a piperidine core. ijnrd.org The biological properties of these derivatives are highly dependent on the nature and orientation of the substituents attached to the piperidine ring. dut.ac.za Research has consistently shown that piperidine derivatives exhibit activities such as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral effects. ijirt.orgijnrd.orgijirt.org The ability to functionalize the piperidine structure allows for the fine-tuning of its pharmacological profile, making it a continuous focus of drug discovery and development efforts. ijirt.org
Specific Biological Activities of Relevance to 1-(3-Chloro-2-methylphenyl)piperidine and its Analogues
While specific research on this compound is limited, the analysis of its structural analogues provides significant insight into its potential pharmacological activities. The presence of a substituted phenyl ring attached to the piperidine nitrogen is a common motif in many biologically active compounds. The chloro and methyl substituents on the phenyl ring are of particular interest, as halogenation and alkylation are known to modulate the biological efficacy of drug candidates.
Piperidine derivatives are well-established as modulators of the central nervous system. encyclopedia.pubijnrd.org The core structure is found in numerous antipsychotic medications and analgesics. ijnrd.org Analogues such as phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) and its derivatives have been studied for their analgesic effects. nih.gov For example, the synthesized analogue 1-[1-(3-methylphenyl)(tetralyl)]piperidine demonstrated significant analgesic properties in preclinical models of chronic pain. nih.gov
The development of ligands for dopamine (B1211576) receptors often involves the piperidine scaffold. The chloroethyl analog of 3-PPP (N-n-propyl-3-(3-hydroxyphenyl)-piperidine), known as 3-PPP-C1, was assessed for its potential as an irreversible ligand for central dopaminergic sites, indicating the role of halogenated piperidine analogues in neuroscience research. nih.gov Furthermore, piperidine derivatives are crucial in the development of treatments for Alzheimer's disease. encyclopedia.pubijnrd.org Donepezil, a key acetylcholinesterase inhibitor used in Alzheimer's therapy, is a piperidine derivative. ijnrd.org The benzyl-piperidine group, in particular, shows effective binding to the catalytic site of the acetylcholinesterase enzyme. encyclopedia.pub
The piperidine scaffold is frequently utilized in the design of anticancer agents. mdpi.com Numerous studies have highlighted the antitumor properties of piperidine derivatives against various cancer cell lines. ijirt.orgencyclopedia.pubdut.ac.za The substitution pattern on the piperidine and its attached moieties plays a critical role in cytotoxicity. The presence of a chloro substitution on the phenyl ring has been noted to increase the cytotoxic activity of compounds. dut.ac.za
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share the chloro and methyl features with the target compound, were synthesized and evaluated as potential anticancer agents. nih.gov Certain compounds in this series demonstrated the ability to reduce the growth of several hematological cancer cell lines and induce apoptosis by increasing the expression of p53 and Bax genes. nih.gov Molecular docking studies confirmed that these compounds could bind to target proteins in myeloma, leukemia, and NK-cell lymphoma. nih.gov Similarly, derivatives of 1-(3-chlorophenyl)-2-piperazinone have been synthesized and evaluated for their potential as farnesyltransferase inhibitors, a target in cancer therapy. researchgate.net Piperine, an alkaloid containing a piperidine ring, has also shown anticancer properties against breast, ovarian, and lung cancer, often by inducing apoptosis through the activation of caspases 3 and 9. nih.gov
Table 1: Anticancer Activity of Selected Piperidine Analogues
| Compound/Analogue | Cancer Type/Cell Line | Observed Activity | Source |
|---|---|---|---|
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II and IV) | Hematological Cancers (Myeloma, Leukemia) | Reduced cell growth, increased mRNA expression of p53 and Bax. | nih.gov |
| Piperidine Derivative PM4 | Melanoma, MCF7 (Breast Cancer) | High cytotoxicity against cancer cells. | dut.ac.za |
| Piperine | Gastric Cancer (TMK-1) | Inhibited IL-6 expression, suppressing cell invasion. | nih.gov |
Piperidine derivatives have been recognized for their potential as anti-inflammatory agents. ijnrd.orgdut.ac.za The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some piperidine-containing compounds have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in chronic inflammation and oncogenesis. nih.gov
Research into synthetic piperidine derivatives has demonstrated significant free radical-scavenging activities, which can contribute to anti-inflammatory effects by mitigating oxidative stress. dut.ac.za Although specific studies on the anti-inflammatory properties of this compound are not available, related heterocyclic compounds have shown promise. For example, pyrrole (B145914) derivatives, another class of nitrogen-containing heterocycles, are known to possess anti-inflammatory properties. mdpi.com
The piperidine framework is a component of several agents investigated for their antidiabetic effects. ijirt.orgijnrd.org One of the key strategies in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. Piperidine and its related heterocyclic analogues, like piperazine (B1678402), have been explored as inhibitors of these enzymes. nih.gov
A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated potent inhibition of the α-amylase enzyme in vitro, with an activity of 97.30%, significantly higher than the standard drug acarbose (B1664774) (61.66%). nih.gov Chalcone derivatives of piperidine have also displayed high α-amylase and α-glucosidase inhibitory activity. nih.gov Furthermore, piperidine moiety is present in the established DPP-4 inhibitor antidiabetic drug, alogliptin. nih.gov Studies on piperazine sulphonamide derivatives have also identified compounds with inhibitory activity against the DPP-4 enzyme, with structure-activity relationship (SAR) analyses indicating that methoxy (B1213986) and fluoro groups on the phenyl ring enhance activity. pensoft.net
Table 2: Antidiabetic Activity of Selected Piperidine Derivatives and Analogues
| Compound/Analogue | Target Enzyme/Model | Result/Activity | Source |
|---|---|---|---|
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-Amylase (in vitro) | 97.30% inhibition | nih.gov |
| Piperidine-substituted chalcones | α-Amylase (in vitro) | 85.82% to 96.62% inhibition | nih.gov |
| 1-benzhydryl-piperazine sulfonamide (Compound 2e) | Streptozotocin-induced diabetic rats | Enhanced antidiabetic activity, reducing blood glucose. | researchgate.net |
Piperidine derivatives constitute a significant class of compounds with a broad spectrum of antimicrobial activities. ijirt.orgdut.ac.za They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. dut.ac.zajuniperpublishers.com The antimicrobial potency is often influenced by the substituents on the piperidine or associated aromatic rings. The presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), on a phenyl ring can increase the lipophilicity of the molecule, which may enhance its ability to diffuse through microbial membranes and exert its biological effect. juniperpublishers.com
For example, piperidine derivatives with hydroxy, methyl, and nitro substitutions on the phenyl ring have demonstrated strong inhibition against bacterial species. nih.gov In a study of quinoline-based heterocycles, compounds featuring a chloro substituent exhibited good antimicrobial activity. juniperpublishers.com A novel series of oxazolidinones incorporating a piperidine ring was evaluated for antibacterial activity, with one compound showing potency two to threefold higher than linezolid (B1675486) against penicillin-resistant Staphylococcus pneumoniae. nih.gov
Table 3: Antimicrobial Activity of Selected Piperidine Analogues
| Compound/Analogue | Microbial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Quinoline-pyrimidine hybrid (R=6-Cl, R1=4-CH3) | Various Gram-positive & Gram-negative bacteria | 12.5 µg/mL | juniperpublishers.com |
| Quinoline-pyrimidine hybrid (3-OH analogue) | Candida albicans | 12.5 µg/mL | juniperpublishers.com |
| Piperidine-substituted oxazolidinone (Compound 12a) | Penicillin-resistant S. pneumoniae | 2-3x more potent than linezolid | nih.gov |
Receptor Binding and Enzyme Inhibition Studies
There is no available research data detailing the binding affinity or selectivity of this compound for sigma-1 (σ1) or sigma-2 (σ2) receptors. Studies on other piperidine derivatives show a wide range of affinities for these receptors, but these findings cannot be extrapolated to the specific chloro- and methyl-substituted phenylpiperidine . uniba.itunict.it
The potential for this compound to act as a histamine (B1213489) H1 receptor antagonist has not been reported in the available scientific literature. The piperidine moiety is a common feature in many first-generation antihistamines, but specific activity for this compound has not been characterized. nih.govnih.gov
No studies have been published that investigate the antagonist activity of this compound at the melanocortin-4 receptor (MC4R). While various piperazine and other heterocyclic compounds have been explored as MC4R modulators, data for this particular compound is absent. lookchem.comnih.gov
There is no evidence in the scientific literature to suggest that this compound has been evaluated as an inhibitor of matrix metalloproteinases, including stromelysin-1 (MMP-3). Research in this area focuses on different chemical scaffolds. nih.govnih.govresearchgate.netdoi.org
The capacity of this compound to dually inhibit cholinesterase and monoamine oxidase has not been documented in published research. The development of dual inhibitors for these targets is an active area of research, but it has not included this specific compound. nih.govnih.gov
Tyrosinase Inhibition
There is currently no available scientific literature detailing the evaluation of this compound as an inhibitor of the enzyme tyrosinase. While various piperidine derivatives have been investigated for tyrosinase inhibitory activity, specific data for this compound has not been reported. researchgate.netnih.govacs.orgnih.govmdpi.com
Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition
No published research data was identified that specifically assesses the inhibitory effect of this compound on Stearoyl-CoA Desaturase-1 (SCD-1). The role of other piperidine-containing structures as SCD-1 inhibitors has been explored, but specific findings for this compound are absent from the current scientific record. sigmaaldrich.comnih.govnih.govmdpi.com
Trypanothione (B104310) Reductase Inhibition
An extensive search of scientific databases yielded no studies on the inhibitory activity of this compound against trypanothione reductase. Although various classes of compounds, including some piperidine analogues, have been screened for activity against this enzyme, data pertaining to this compound is not available. cnr.itnih.govnih.govmdpi.com
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition
No research has been published that investigates the effect of this compound on the activity of Maternal Embryonic Leucine Zipper Kinase (MELK). While MELK is a target of interest in cancer research, with various inhibitors being developed, the potential role of this compound in this context has not been explored in the available literature. nih.govnih.govoncotarget.commdpi.comresearchgate.net
In Vitro Mechanistic Investigations
Cell Line Proliferation and Viability Assays
A thorough review of scientific literature found no reports on the effects of this compound in cell line proliferation or viability assays. Consequently, no data on its potential cytotoxic or anti-proliferative effects against any cell lines are available. nih.govnih.gov
Below is a table summarizing the lack of available data for this compound in cell-based assays.
| Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Not Applicable | Proliferation | No data available | N/A |
| Not Applicable | Viability | No data available | N/A |
Apoptosis Induction and Gene Expression Analysis (e.g., p53, Bax mRNA)
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer therapies. Research into various piperidine derivatives has suggested their potential to trigger this process in cancer cells. nih.govnih.gov Studies on related compounds have shown that the presence of a piperidine moiety can contribute to cytotoxic effects against various cancer cell lines. nih.gov
The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and initiating apoptosis in response to cellular stress, such as DNA damage. nih.gov Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes, including Bax (Bcl-2-associated X protein). nih.govnih.gov The Bax protein, in turn, promotes apoptosis by permeabilizing the mitochondrial outer membrane. nih.gov The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.govmdpi.com
While direct experimental data on the effect of this compound on p53 and Bax mRNA expression is not available in the reviewed literature, studies on analogous compounds provide a basis for potential activity. For instance, research on certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated an increase in the mRNA expression of both p53 and Bax in hematological cancer cell lines. nih.gov Similarly, piperine, a naturally occurring piperidine alkaloid, has been shown to induce apoptosis in various cancer cell lines by increasing the expression of p53 and Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell death. emanresearch.orgnih.govresearchgate.net
Given that the 3-chloro and 2-methyl substitutions on the phenyl ring of this compound can influence its electronic and steric properties, it is plausible that this compound could interact with cellular pathways that regulate apoptosis. However, without specific studies on this particular molecule, its precise effects on p53 and Bax gene expression remain speculative. Further research, including quantitative real-time PCR (qRT-PCR) analysis in relevant cancer cell lines, would be necessary to elucidate these potential activities.
Receptor Binding Assays
Receptor binding assays are fundamental in pharmacological research to determine the affinity of a compound for specific receptors, providing insights into its potential mechanism of action and therapeutic targets. Piperidine derivatives are known to interact with a wide array of receptors, particularly within the central nervous system (CNS). smolecule.com
Studies on various piperidine-containing molecules have demonstrated significant binding affinities for receptors such as histamine H3 receptors and sigma (σ) receptors. nih.govnih.gov For example, certain piperidine derivatives have shown high affinity for the σ1 receptor, with Ki values in the nanomolar range. nih.gov The sigma-1 receptor is implicated in a variety of cellular functions and is a target for the development of drugs for neurological disorders and cancer.
Furthermore, derivatives of piperidine have been investigated for their interaction with neurotransmitter receptors. For instance, some analogs have been designed and evaluated as antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory responses. researchgate.net Additionally, research on piperidine-4-carboxamide derivatives has identified compounds with high binding affinity to the CCR5 receptor, a co-receptor for HIV entry.
While these studies highlight the promiscuous binding nature of the piperidine scaffold, specific receptor binding data for this compound is not currently available in the public domain. Radioligand binding assays would be required to screen this compound against a panel of receptors to identify any potential high-affinity interactions. Such data would be invaluable in guiding further investigation into its pharmacological profile.
Enzyme Activity Assays
Enzyme inhibition is another important mechanism through which pharmacological agents exert their effects. The piperidine nucleus is a common feature in many enzyme inhibitors. ijpsi.orgnih.gov A prominent example is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. ijpsi.orgnih.govnih.govacs.org Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. ijpsi.orgnih.gov
Numerous studies have reported the synthesis and evaluation of piperidine derivatives as cholinesterase inhibitors, with some compounds exhibiting potent inhibitory activity, often with IC50 values in the submicromolar range. nih.gov The structure of the piperidine derivative, including the substituents on the piperidine and any attached aromatic rings, plays a crucial role in determining the inhibitory potency and selectivity for AChE versus BChE. nih.gov
However, specific data from enzyme activity assays for this compound are not available in the reviewed literature. To ascertain its potential as an enzyme inhibitor, this compound would need to be tested against a panel of relevant enzymes. Given the structural similarities to known cholinesterase inhibitors, evaluating its activity against AChE and BChE would be a logical starting point. The results of such assays, typically presented as IC50 values, would provide quantitative measures of its inhibitory potency.
Structure Activity Relationship Sar Studies of 1 3 Chloro 2 Methylphenyl Piperidine Analogs
Traditional SAR Analysis of Substituted Piperidine (B6355638) Scaffolds
The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its presence in numerous natural products and synthetic drugs. ajchem-a.comresearchgate.net Its three-dimensional structure and ability to be functionalized at various positions make it a versatile building block for exploring chemical space. nih.govwhiterose.ac.uk Traditional SAR studies on arylpiperidine analogs, such as those related to 1-(3-Chloro-2-methylphenyl)piperidine, systematically explore the impact of substituents on both the aromatic ring and the piperidine moiety.
Research findings from SAR studies on various piperidine-containing compounds have highlighted several key principles:
Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. For instance, the presence of halogen atoms (like the chloro group) and small alkyl groups (like the methyl group) on the phenyl ring can significantly influence lipophilicity, metabolic stability, and binding affinity. In a series of 4-(m-OH phenyl)piperidine analogs, substitutions were shown to modulate affinity for opioid receptors. nih.gov
Piperidine Ring Substitution: Modifications to the piperidine ring itself, such as the introduction of methyl groups, can impact the molecule's conformation and how it fits into a biological target. ajchem-a.com The stereochemistry of these substituents is often crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities and potencies. researchgate.net
The goal of these systematic modifications is to identify which parts of the molecule are essential for activity (the pharmacophore) and which parts can be altered to fine-tune properties like solubility, selectivity, or duration of action. nih.govnih.gov
| Modification Area | Example Modification | General Observed Effect on Activity | Rationale |
|---|---|---|---|
| Aryl Ring (Phenyl) | Varying halogen position/type (e.g., 4-chloro vs. 3-chloro) | Alters potency and selectivity | Influences electronic distribution and hydrophobic interactions with the target. nih.gov |
| Aryl Ring (Phenyl) | Changing alkyl group (e.g., methyl to ethyl) | May increase or decrease binding affinity | Affects steric fit within the binding pocket. |
| Piperidine Ring | Introduction of a methyl group | Can alter conformation and receptor fit | Creates specific stereochemical requirements for optimal binding. ajchem-a.comresearchgate.net |
| Piperidine Nitrogen | Replacing a benzyl (B1604629) group with a smaller alkyl group | Often reduces potency | The substituent may be involved in crucial hydrophobic or pi-stacking interactions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgresearchgate.net This approach quantifies the physicochemical properties of molecules and correlates them with their pharmacological effects, providing a predictive framework for drug design. ajrconline.orgjocpr.com The fundamental principle is that variations in the biological activities of compounds are a direct result of differences in their structural properties. longdom.org
The first step in QSAR modeling is to describe the chemical structures using numerical values known as molecular descriptors. jocpr.com These descriptors quantify various aspects of a molecule's physicochemical properties. The most common properties analyzed are hydrophobic, electronic, and steric, as these are readily quantifiable. ajrconline.org
Key physicochemical descriptors include:
Hydrophobicity: Often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor measures a compound's lipophilicity. It is crucial for membrane permeability and hydrophobic interactions with a target. nih.gov
Electronic Properties: These descriptors, such as Hammett constants or calculated atomic charges, describe the electron distribution within a molecule. They are vital for understanding electrostatic interactions, hydrogen bonding capacity, and chemical reactivity. nih.gov
Steric Properties: Descriptors like molar refractivity, van der Waals volume, or Taft steric parameters quantify the size and shape of the molecule or its substituents. These are essential for determining how well a ligand can physically fit into its binding site. researchgate.net
Once calculated for a series of analogs, these descriptors are statistically correlated with their measured biological activities (e.g., IC₅₀ or Kᵢ values) to identify which properties are most influential. mdpi.com
| Descriptor Type | Example Descriptor | Physicochemical Property Represented |
|---|---|---|
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. nih.gov |
| Electronic | Dipole Moment | Overall polarity and distribution of charge in the molecule. nih.gov |
| Electronic | HOMO/LUMO Energies | Electron-donating or accepting capabilities and chemical reactivity. nih.gov |
| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Steric/Topological | Molecular Weight (MW) | The overall size of the molecule. longdom.org |
After identifying the most relevant descriptors, a mathematical model is developed to form an equation that predicts biological activity. wikipedia.org The general form of a QSAR model is:
Activity = f(Physicochemical Properties and/or Structural Properties) + Error wikipedia.org
This is typically achieved using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. researchgate.netresearchgate.net For example, an MLR model might look like:
log(1/C) = c₁ (LogP) + c₂ (σ) + c₃ (Es) + constant
Where 'C' is the concentration required for a biological effect, and c₁, c₂, and c₃ are coefficients determined by the regression analysis for the hydrophobic, electronic, and steric descriptors, respectively.
The reliability and predictive power of a QSAR model are paramount. eurekaselect.com Therefore, rigorous validation is essential. jocpr.com Key statistical parameters used for validation include:
r² (Coefficient of Determination): Indicates how well the model fits the training data. nih.gov
q² or r²cv (Cross-validated r²): Assesses the model's internal predictive ability, often determined using a leave-one-out (LOO) procedure. nih.gov
r²pred (Predictive r² for an external test set): Measures the model's ability to predict the activity of compounds not used in its development, which is the ultimate test of a QSAR model's utility. nih.govnih.gov
A well-validated QSAR model can be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding medicinal chemistry efforts and prioritizing the synthesis of the most promising candidates. eurekaselect.comnih.gov
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA)
3D-QSAR methods represent an advancement over traditional 2D-QSAR by considering the three-dimensional properties of molecules. frontiersin.org Among the most widely used 3D-QSAR techniques is Comparative Molecular Field Analysis (CoMFA). ijpsonline.com CoMFA assumes that changes in a molecule's biological activity correlate with changes in the shape and strength of its surrounding steric and electrostatic fields. google.com This approach provides a powerful tool for understanding the non-covalent interactions between a ligand and its receptor. nih.gov
The CoMFA methodology involves several key steps:
Molecular Alignment: A set of active compounds (the training set) are structurally aligned or superimposed based on a common scaffold or a pharmacophore hypothesis. This is a critical step, as the quality of the final model depends heavily on the alignment rule. frontiersin.org
Grid Calculation: The aligned molecules are placed in a 3D cubic lattice. A probe atom (typically a sp³ carbon with a +1 charge) is systematically moved to each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated. google.com
PLS Analysis: This process generates a large data table where rows represent the compounds and columns represent the calculated energy values at each grid point. Partial Least Squares (PLS) analysis is then used to find a correlation between these field values and the biological activities of the compounds. ijpsonline.com
The results of a CoMFA study are often visualized as 3D contour maps. slideshare.net These maps highlight regions in space where modifications to the molecular fields are predicted to influence biological activity.
| Field Type | Contour Color (Typical) | Interpretation |
|---|---|---|
| Steric | Green | Favorable region: Indicates that bulky, sterically large groups are favored for higher activity. nih.gov |
| Steric | Yellow | Unfavorable region: Indicates that bulky groups will decrease activity (steric hindrance). nih.gov |
| Electrostatic | Blue | Favorable region for positive charge: Indicates that electropositive groups are favored for higher activity. |
| Electrostatic | Red | Favorable region for negative charge: Indicates that electronegative groups are favored for higher activity. nih.gov |
These maps provide intuitive, visual guidance for drug design, suggesting where to add or remove bulk, or where to place electron-donating or electron-withdrawing groups to enhance potency. researchgate.net
A crucial aspect of 3D-QSAR is its ability to provide insights into the active conformation of a ligand—the specific 3D shape a molecule adopts when it binds to its target. nih.gov The alignment of molecules in the first step of CoMFA is essentially a hypothesis about their bioactive conformation. frontiersin.org By building and validating the model, researchers can gain confidence in this hypothesized conformation.
Furthermore, the generated steric and electrostatic contour maps serve as a surrogate model of the receptor's binding site. slideshare.net For example:
A green contour (sterically favorable) likely corresponds to a large, open pocket in the receptor.
A yellow contour (sterically unfavorable) suggests proximity to a "wall" of the binding site.
A red contour (favorable for negative charge) may indicate the presence of a positively charged amino acid residue (like Lysine or Arginine) in the receptor that can form a salt bridge or hydrogen bond.
A blue contour (favorable for positive charge) could signify a nearby negatively charged residue (like Aspartate or Glutamate).
This analysis of ligand-receptor complementarity allows medicinal chemists to understand why certain structural features are important. nih.gov It moves beyond simple correlation to provide a mechanistic hypothesis for the observed SAR, guiding the design of new analogs that have a shape and electronic profile perfectly complementary to their biological target. researchgate.netnih.gov
Impurity Profiling and Quality Control Considerations for 1 3 Chloro 2 Methylphenyl Piperidine
Identification and Characterization of Synthetic and Degradation Impurities
Impurities in a chemical substance are any components that are not the defined chemical entity. They can be classified as organic impurities, inorganic impurities, and residual solvents. Organic impurities can originate from the manufacturing process (synthetic impurities) or from the chemical decomposition of the substance over time (degradation impurities).
Synthetic Impurities: These impurities arise from the manufacturing process and can include starting materials, intermediates, by-products, and reagents. A plausible and common synthetic route for N-aryl piperidines involves the nucleophilic substitution reaction between a substituted phenyl-containing compound and piperidine (B6355638). smolecule.comnih.gov For 1-(3-Chloro-2-methylphenyl)piperidine, this could involve the reaction of a precursor like 1-bromo-3-chloro-2-methylbenzene or 3-chloro-2-methylaniline (B42847) with piperidine or its derivatives under catalytic conditions.
Potential synthetic impurities could therefore include:
Unreacted Starting Materials: Residual amounts of piperidine and the substituted phenyl precursor (e.g., 3-chloro-2-methylaniline).
Intermediates: Partially reacted compounds depending on the specific synthetic pathway.
By-products: These can arise from side reactions. For instance, if the starting material is 1,3-dichloro-2-methylbenzene, positional isomers such as 1-(2-Chloro-3-methylphenyl)piperidine could be formed. Over-reaction or side reactions involving the solvent or catalyst can also generate by-products.
Degradation Impurities: These form when the chemical substance decomposes during storage or handling due to exposure to light, heat, humidity, or reactive excipients. For this compound, likely degradation pathways include oxidation. The tertiary amine of the piperidine ring is susceptible to oxidation, which could form the corresponding N-oxide. Further oxidation of the piperidine ring could lead to ring-opened products or the formation of dione (B5365651) derivatives, such as this compound-2,3-dione.
To definitively characterize an unknown impurity, it must first be isolated from the bulk substance. Several chromatographic techniques are employed for this purpose, chosen based on the impurity's polarity, concentration, and structural similarity to the main compound.
Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a powerful technique for isolating impurities, especially those present at low levels or with structures very similar to the main compound. nih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities, allowing for the collection of fractions containing the purified impurity. For instance, unknown impurities in the drug linezolid (B1675486) were successfully isolated from the crude bulk drug using reverse-phase preparative HPLC, enabling their subsequent characterization. nih.gov
Flash Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to speed up the separation process. It is often used for purifying larger quantities of material and is particularly effective for separating compounds with significant differences in polarity. It can be a cost-effective first step for isolating less-polar impurities before a final purification by preparative HPLC.
Solid-Phase Extraction (SPE): SPE is a sample preparation technique used for isolating components from a complex matrix. It can be used to concentrate impurities or to remove interfering substances before analysis or further purification. Different sorbent materials can be used to selectively retain the main compound or the impurities based on their chemical properties (e.g., polarity, ion-exchange characteristics).
The selection of the appropriate isolation technique is guided by initial analytical methods like HPLC or LC-MS, which reveal the number of impurities and their relative retention times, providing clues about their polarity.
Once an impurity has been isolated and purified, its chemical structure is elucidated using a combination of spectroscopic methods.
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides the molecular weight of the impurity and, through fragmentation patterns (in MS/MS), offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the impurity with high accuracy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D-NMR techniques like COSY and HSQC) is arguably the most powerful tool for structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule, the connectivity of atoms, and the stereochemistry, allowing for the unambiguous identification of the impurity's structure.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule (e.g., C=O, N-H, O-H). This information can help distinguish between the parent compound and degradation products, for example, by detecting the presence of a carbonyl group in an oxidative degradation product.
By combining the data from these techniques, a complete structural picture of each impurity can be built. This is essential for understanding its origin and potential toxicological impact.
Analytical Method Development and Validation for Impurity Profiling and Quantification
A robust analytical method is required to routinely detect and quantify impurities. High-performance liquid chromatography (HPLC), particularly in its reverse-phase mode, is the most common technique for impurity profiling in non-volatile organic compounds. chemmethod.com
The development of such a method is a systematic process:
Column and Mobile Phase Screening: The first step involves screening different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (pH, organic modifier) to achieve a good separation between the main compound and all potential impurities.
Optimization: Once initial conditions are found, factors like gradient slope, temperature, and flow rate are optimized to maximize resolution, improve peak shape, and reduce analysis time.
Detector Selection: A UV detector is commonly used if the impurities have a chromophore. If not, or for higher sensitivity and specificity, a mass spectrometer (LC-MS) is the detector of choice.
Once the method is developed, it must be validated according to established guidelines to ensure it is reliable, reproducible, and fit for its intended purpose. chemmethod.com Validation involves assessing several key parameters, as shown in the table below.
Table 1: Typical Validation Parameters for an Impurity Quantification Method
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | Peak purity analysis, no interference at the retention time of impurities from blank or placebo. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for each impurity. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | From the reporting threshold to at least 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked impurities at different concentrations (e.g., 50%, 100%, 150% of the specification limit). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) RSD ≤ 10-15% depending on the level. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of approximately 10:1; demonstrated precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in pH, mobile phase composition, temperature, etc. |
Regulatory Frameworks and Guidelines for Impurity Control
The control of impurities in pharmaceutical substances is mandated by regulatory agencies worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established widely accepted guidelines.
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. It establishes thresholds at which impurities must be reported, identified, and qualified.
ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system.
The thresholds established by ICH trigger specific actions by the manufacturer, as summarized below.
Table 2: ICH Q3A/Q3B Thresholds for Impurity Identification and Qualification
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity's biological safety must be established. Qualification can be achieved by demonstrating that the impurity was present in safety and clinical study batches, is a significant metabolite, or through dedicated toxicological studies.
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses impurities that have the potential to damage DNA and cause mutations, which could lead to cancer. It requires a thorough assessment of potential mutagenic impurities and recommends stringent control strategies to limit their presence to a level associated with an acceptable risk, known as the Threshold of Toxicological Concern (TTC).
Adherence to these regulatory frameworks is mandatory for compounds intended for pharmaceutical use and represents best practice for ensuring the quality and safety of any chemical substance.
Future Research Directions and Challenges in 1 3 Chloro 2 Methylphenyl Piperidine Research
Development of Novel and More Efficient Synthetic Methodologies for Enantiopure Forms
A significant challenge in the development of pharmaceuticals based on 1-(3-chloro-2-methylphenyl)piperidine lies in the creation of enantiomerically pure forms of the molecule. The specific three-dimensional arrangement of atoms, or stereochemistry, can dramatically influence a compound's biological activity. Therefore, producing a single, desired enantiomer is often crucial for maximizing therapeutic effects and minimizing potential side effects.
Current research efforts are focused on developing novel and more efficient synthetic routes to achieve high enantioselectivity. nih.gov One promising strategy involves the use of chiral catalysts, such as those based on rhodium and iridium, to guide the formation of the desired stereoisomer during the synthesis of the piperidine (B6355638) ring. mdpi.com For instance, asymmetric hydrogenation of pyridine (B92270) precursors using chiral catalysts has shown potential for producing enantioenriched piperidines. mdpi.comnih.gov Another approach involves the desymmetrization of prochiral starting materials, a method that has been successfully applied to the synthesis of other complex piperidine structures. mdpi.com Radical-mediated cyclization reactions, initiated by light or chemical reagents, also present a potential avenue for creating specific stereoisomers. mdpi.com The development of these and other innovative synthetic methods will be critical for advancing the therapeutic potential of this compound and its analogs.
Comprehensive Pharmacological Profiling and Validation of Novel Biological Targets
The piperidine scaffold is a common feature in many biologically active compounds, suggesting a wide range of potential pharmacological activities for this compound. smolecule.com Preliminary research indicates that this compound and its derivatives may interact with various biological targets, including receptors and enzymes, which could lead to applications in neuropharmacology and cancer treatment. smolecule.comdut.ac.za
Future research will need to involve a comprehensive pharmacological profiling of this compound and its analogs to fully understand their mechanisms of action. This includes detailed studies to identify and validate novel biological targets. For example, piperidine derivatives have been investigated for their effects on the central nervous system, with some showing potential for treating neurological disorders. smolecule.com Additionally, certain piperidine-containing molecules have demonstrated anticancer properties. smolecule.comdut.ac.za Interaction studies, which examine the binding affinities of these compounds to specific receptors or enzymes, will be crucial for elucidating their molecular mechanisms and optimizing their therapeutic potential. smolecule.com A thorough understanding of how structural modifications, such as the chloro and methyl groups on the phenyl ring, influence biological activity will be essential for designing more potent and selective drug candidates. smolecule.com
Integration of Advanced Computational Approaches for Rational Drug Design and Optimization
The integration of advanced computational methods is set to revolutionize the design and optimization of drugs derived from this compound. Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based drug design, can significantly accelerate the discovery process by predicting the biological activity of new compounds and optimizing their properties. nih.govrjpbr.com
QSAR studies can establish mathematical relationships between the chemical structure of piperidine derivatives and their biological activity, allowing researchers to predict the potency of new analogs before they are synthesized. nih.gov This approach, combined with molecular docking simulations, can help in designing molecules with improved binding affinity to their biological targets. nih.gov For instance, computational models have been used to design furan-pyrazole piperidine derivatives with inhibitory activity against Akt1, a protein involved in cancer cell growth. nih.gov These models can also be used to predict the pharmacokinetic properties of drug candidates, such as their absorption, distribution, metabolism, and excretion (ADME), helping to identify compounds with better drug-like characteristics. rjpbr.com The use of these computational strategies will enable a more rational and efficient approach to drug discovery, saving time and resources in the development of new therapeutics based on the this compound scaffold.
Exploration of New Therapeutic Applications and Disease Areas
The versatile structure of the piperidine ring, a key component of this compound, suggests a broad range of potential therapeutic applications beyond those currently being investigated. mdpi.comsmolecule.com The piperidine moiety is present in a wide array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govdut.ac.za
Future research should focus on exploring new therapeutic avenues for this compound and its derivatives. Given the prevalence of the piperidine scaffold in drugs targeting the central nervous system, there is potential for developing treatments for a variety of neurological and psychiatric disorders. smolecule.com Furthermore, the documented anticancer and antimicrobial activities of other piperidine-containing compounds warrant investigation into the potential of this compound in these areas. smolecule.comdut.ac.za The unique substitution pattern of this compound, with its chloro and methyl groups, may confer novel biological activities that could be harnessed for new therapeutic interventions. smolecule.com A systematic exploration of different disease models will be crucial to uncovering the full therapeutic potential of this promising chemical entity.
Addressing Synthetic and Analytical Challenges for Scalable Production and Quality Assurance
As research on this compound progresses towards potential clinical applications, addressing the challenges of scalable production and ensuring high quality will be paramount. The transition from laboratory-scale synthesis to large-scale manufacturing often presents significant hurdles that need to be overcome to ensure a consistent and cost-effective supply of the compound.
Developing robust and efficient synthetic routes that are amenable to scale-up is a key challenge. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing readily available and inexpensive starting materials. researchgate.net Furthermore, the development of reliable analytical methods is crucial for quality assurance. These methods are necessary to confirm the identity and purity of the final product, as well as to detect and quantify any impurities. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS), will be essential for establishing stringent quality control standards. Ensuring the consistency and reproducibility of the manufacturing process is vital for the safety and efficacy of any potential therapeutic agent derived from this compound.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(3-Chloro-2-methylphenyl)piperidine?
Methodological Answer:
Synthesis optimization should focus on reaction conditions (solvent selection, temperature, catalyst) and purification techniques. For example:
- Alkylation/Amination Steps : Use polar aprotic solvents (e.g., DCM) to enhance nucleophilic substitution efficiency. Evidence from piperidine derivative syntheses highlights NaOH in DCM as effective for intermediates .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) is recommended for isolating high-purity products (>99%) .
- Yield Improvement : Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of piperidine to aryl halide) to minimize side reactions .
Advanced: How can researchers resolve stereochemical inconsistencies in this compound derivatives?
Methodological Answer:
Stereochemical ambiguities can be addressed via:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated in piperidin-4-one derivatives with aryl substituents .
- NMR Analysis : Employ NOESY to detect spatial proximity of substituents (e.g., methyl and chloro groups on the phenyl ring) .
Basic: What analytical methods are most reliable for characterizing this compound?
Methodological Answer:
- GC-MS/HPLC : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns (acetonitrile:water mobile phase) .
- FT-IR : Confirm functional groups (e.g., C-Cl stretch at ~750 cm⁻¹ and piperidine ring vibrations at ~2800 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (C12H14ClN) with <0.4% deviation .
Advanced: How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Re-evaluate Docking Models : Adjust force fields (e.g., AMBER vs. CHARMM) to account for halogen bonding between the chloro group and target receptors .
- Experimental Validation : Conduct dose-response assays (IC50/EC50) across multiple cell lines to rule out false positives .
- Meta-Analysis : Compare with structurally similar piperidines (e.g., 3-phenylpiperidine derivatives) to identify SAR trends .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with OSHA-compliant detectors .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
Advanced: How can researchers mitigate batch-to-batch variability in pharmacological assays involving this compound?
Methodological Answer:
- Standardize Synthesis : Adopt GMP-like protocols (e.g., controlled temperature ±2°C during alkylation) .
- Quality Control : Implement orthogonal analytical methods (e.g., LC-MS + NMR) to verify batch consistency .
- Blind Testing : Use double-blinded assays to eliminate observer bias in activity measurements .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Light Sensitivity : Use amber vials to block UV-induced decomposition .
- Moisture Control : Include desiccants (silica gel) to avoid hydrolysis of the chloro substituent .
Advanced: How can computational modeling improve the design of this compound analogs?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic effects of substituents .
- MD Simulations : Simulate binding kinetics with target proteins (e.g., dopamine receptors) over 100-ns trajectories .
- ADMET Prediction : Use QikProp to estimate bioavailability and toxicity profiles before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
